

# Evacetrapib discovery and early development

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## Compound Focus: Evacetrapib

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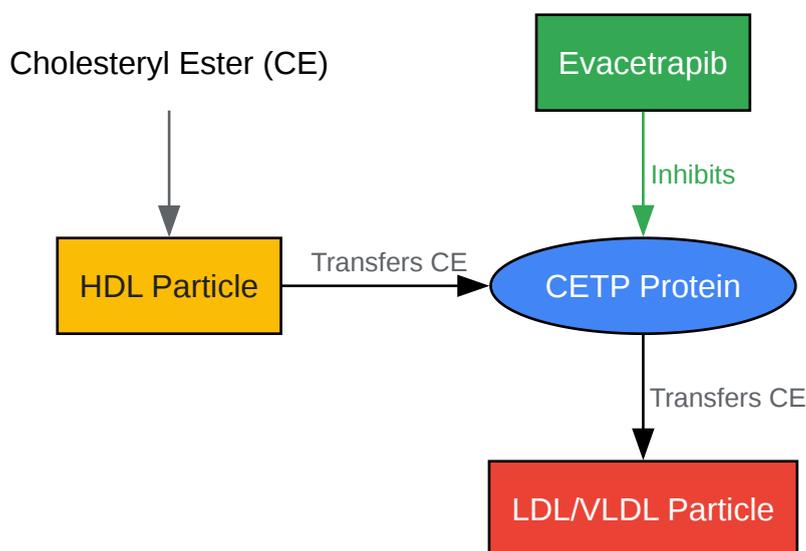
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## Mechanism of Action and Rationale

The development of **evacetrapib** was grounded in the epidemiological inverse correlation between HDL-C levels and cardiovascular disease (CV) risk [1]. CETP mediates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins like LDL and VLDL (very-low-density lipoprotein); inhibiting CETP was therefore pursued as a strategy to increase HDL-C and reduce LDL-C [1] [2].

A key objective was to create a molecule without the off-target liabilities of **torcetrapib**, the first CETP inhibitor whose development was terminated due to increased blood pressure and aldosterone levels [1]. Preclinical studies confirmed that **evacetrapib** did not induce aldosterone or cortisol biosynthesis in a human adrenal cell line, unlike torcetrapib [1].

The diagram below illustrates the mechanism of CETP inhibition.



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**Evacetrapib** inhibits CETP, blocking cholesterol ester transfer from HDL to LDL/VLDL.

## Preclinical Profiling Data

**Evacetrapib** demonstrated potent and selective inhibition of CETP in vitro and in vivo, with a clean off-target profile [1].

| Assay Type             | Experimental System                 | Key Finding                                                     | Result    |
|------------------------|-------------------------------------|-----------------------------------------------------------------|-----------|
| In Vitro Potency [1]   | Human recombinant CETP protein      | Half-maximal inhibitory concentration (IC <sub>50</sub> )       | 5.5 nM    |
| In Vitro Potency [1]   | Pooled human plasma                 | Half-maximal inhibitory concentration (IC <sub>50</sub> )       | 36 nM     |
| In Vivo Efficacy [1]   | hCETP/ApoA-I double transgenic mice | Ex vivo CETP inhibition ED <sub>50</sub> (8 hrs post oral dose) | < 5 mg/kg |
| Off-Target Profile [1] | H295R human adrenal cells           | No induction of aldosterone or cortisol                         | No effect |

| Assay Type             | Experimental System | Key Finding                                   | Result    |
|------------------------|---------------------|-----------------------------------------------|-----------|
| Off-Target Profile [1] | Rat model           | No blood pressure elevation at high exposures | No effect |

## Early Clinical Pharmacokinetics and Disposition

Early phase clinical studies characterized the drug's behavior in the body, confirming its extensive metabolism and elimination profile [3].

| Parameter                  | Findings                                                                                                                                                            |
|----------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Absorption & Half-life     | Time to peak plasma concentration (Tmax) of <b>4-6 hours</b> and a terminal half-life of <b>24-44 hours</b> [4].                                                    |
| Metabolism                 | Extensive metabolism, primarily by the <b>Cytochrome P450 3A (CYP3A)</b> enzyme system, with a minor contribution from CYP2C8 [3].                                  |
| Route of Elimination       | Administered radioactivity was recovered primarily in feces ( <b>93.1%</b> ) and minimally in urine ( <b>2.30%</b> ) [3].                                           |
| Drug Interaction Potential | Co-administration with strong CYP3A inhibitor ketoconazole increased evacetrapib exposure, while strong CYP2C8 inhibitor gemfibrozil had no significant effect [3]. |

## Pharmacodynamic Effects in Early Clinical Trials

In healthy volunteers and patients with dyslipidemia, **evacetrapib** produced robust, dose-dependent effects on lipid parameters [4].

| Dose (once daily) | CETP Inhibition | HDL-C Change                | LDL-C Change                |
|-------------------|-----------------|-----------------------------|-----------------------------|
| 100 mg            | ~65%            | Not specified (early study) | Not specified (early study) |

| Dose (once daily) | CETP Inhibition | HDL-C Change                | LDL-C Change                |
|-------------------|-----------------|-----------------------------|-----------------------------|
| 300 mg            | ~84%            | Not specified (early study) | Not specified (early study) |
| 600 mg            | ~91%            | <b>+87%</b> (vs. placebo)   | <b>-29%</b> (vs. placebo)   |

A 14-day multiple ascending dose study in healthy volunteers confirmed that the 600 mg dose did not produce clinically relevant effects on 24-hour ambulatory blood pressure, a key differentiator from torcetrapib [4].

## Experimental Protocols for Key Assays

The early development of **evacetrapib** relied on specific and robust experimental methods to characterize its activity and properties.

### In Vitro CETP Inhibition Assay (Fluorometric)

This assay used a substrate micro-emulsion particle containing a self-quenching fluorescent cholesteryl ester analog (BODIPY-CE) [1].

- **Procedure:** Filtered, pooled human plasma was incubated with **evacetrapib** (serially diluted in DMSO) at 37°C for 30 minutes. Substrate particles were added, and the reaction was incubated for another 4 hours. CETP-mediated transfer of BODIPY-CE to apoB-containing lipoproteins increased fluorescence, measured at 544 nm excitation / 595 nm emission [1].
- **Data Analysis:** IC<sub>50</sub> values were determined by nonlinear regression of the inhibition data [1].

### CYP450 Metabolism Identification

- **System:** A panel of 10 recombinant human CYP enzymes (rCYPs) and human liver microsomes (HLMs) [3].
- **Incubation:** **Evacetrapib** was incubated with NADPH-fortified rCYPs or HLMs. metabolite formation was monitored [3].
- **Scaling & Calculation:** The fraction of hepatic CYP-mediated clearance (fmCYP) for each CYP enzyme was determined by scaling the intrinsic clearance from rCYPs to HLM-scaled intrinsic

clearance [3].

## Note on Later-Stage Clinical Outcomes

While **evacetrapib**'s early development showed a promising pharmacologic profile, the phase 3 ACCELERATE trial in 12,092 patients with high-risk vascular disease was terminated early for lack of efficacy. Despite robustly increasing HDL-C by over 130% and lowering LDL-C by about 31%, **evacetrapib** did not reduce the rate of major cardiovascular events compared to placebo [5] [6]. This outcome suggests that simply raising HDL-C levels with a CETP inhibitor may not be sufficient to improve clinical outcomes in a population already receiving standard medical therapy, including statins.

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